4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride
CAS No.: 1803588-07-9
Cat. No.: VC2597040
Molecular Formula: C10H17Cl2N5O
Molecular Weight: 294.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803588-07-9 |
|---|---|
| Molecular Formula | C10H17Cl2N5O |
| Molecular Weight | 294.18 g/mol |
| IUPAC Name | 4-[3-(aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C10H15N5O.2ClH/c1-14-4-5-15(7-9(14)16)10-8(6-11)12-2-3-13-10;;/h2-3H,4-7,11H2,1H3;2*1H |
| Standard InChI Key | MUPOBLNGZWZAEH-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl |
| Canonical SMILES | CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl |
Introduction
Chemical Identity and Structure
Basic Chemical Information
4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride is characterized by the following chemical identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1803588-07-9 |
| Molecular Formula | C₁₀H₁₇Cl₂N₅O |
| Molecular Weight | 294.18 g/mol |
| IUPAC Name | 4-[3-(aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one;dihydrochloride |
| Standard InChI | InChI=1S/C10H15N5O.2ClH/c1-14-4-5-15(7-9(14)16)10-8(6-11)12-2-3-13-10;;/h2-3H,4-7,11H2,1H3;2*1H |
| Standard InChIKey | MUPOBLNGZWZAEH-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1=O)C2=NC=CN=C2CN.Cl.Cl |
| PubChem Compound ID | 91647733 |
The parent compound without the hydrochloride salt has the molecular formula C₁₀H₁₅N₅O and a molecular weight of 221.26 g/mol .
Structural Features
The compound consists of several key structural components:
-
A pyrazine core (six-membered heterocyclic ring containing two nitrogen atoms)
-
An aminomethyl group (-CH₂NH₂) at position 3 of the pyrazine ring
-
A 1-methylpiperazin-2-one moiety connected at position 4 of the pyrazine ring
-
Two hydrochloride molecules that form the dihydrochloride salt
The structure combines nitrogen-rich heterocycles with an amide functional group, creating a molecule with multiple potential hydrogen bonding sites. The pyrazine core provides aromatic character and rigidity to the structure, while the aminomethyl group and piperazin-2-one moiety offer flexibility and potential interaction sites .
Physical and Chemical Properties
Salt Properties
As a dihydrochloride salt, the compound exists with two hydrochloride molecules associated with the basic nitrogen atoms in the structure. The formation of the dihydrochloride salt significantly alters the physicochemical properties of the parent compound:
| Property | Characteristic | Effect |
|---|---|---|
| Solubility | Enhanced in aqueous solutions | The salt form increases hydrophilicity |
| Stability | Improved physicochemical stability | Reduced susceptibility to oxidation and hydrolysis |
| pH in solution | Acidic | Due to the presence of hydrochloride moieties |
| Hygroscopicity | Potentially hygroscopic | Common feature of many hydrochloride salts |
The dihydrochloride form enhances the compound's solubility and stability in aqueous environments, making it potentially more suitable for formulation and analytical purposes.
Structural Considerations
-
The amide group (lactam) serves as a hydrogen bond acceptor
-
The secondary amine in the piperazine ring can function as both a hydrogen bond donor and acceptor
-
The primary amine of the aminomethyl group provides additional hydrogen bonding capacity
These structural features likely influence the compound's solubility profile, membrane permeability, and potential for intermolecular interactions .
Synthesis and Preparation Pathways
1-Methylpiperazin-2-one Component
A key building block in the synthesis would be 1-methylpiperazin-2-one (CAS: 59702-07-7), which could be prepared through several established methods:
-
From diethyl ethoxymethylenemalonate and 1-methylpiperazin-2-one in toluene, heated at 100°C overnight
-
Treatment with lithium bis(trimethylsilyl)amide in THF under nitrogen atmosphere
-
Subsequent workup involving partition between methylene chloride and dilute aqueous HCl
Pyrazine Coupling
The coupling of the 1-methylpiperazin-2-one to the pyrazine core might employ one of several approaches:
-
Nucleophilic substitution reactions with appropriately halogenated pyrazine derivatives
-
Palladium-catalyzed cross-coupling reactions (similar to those described for other heterocyclic compounds in the search results)
-
Direct C-N bond formation through metal-catalyzed amination reactions
Salt Formation
The conversion to the dihydrochloride salt would typically involve:
-
Dissolution of the free base form in an appropriate organic solvent
-
Treatment with a controlled amount of HCl (gaseous, ethereal, or aqueous)
-
Precipitation of the salt, followed by filtration and purification
This process would generate the dihydrochloride salt, enhancing the compound's solubility characteristics for potential pharmaceutical applications.
Structural Relationships to Known Compounds
Structural Similarity to Bioactive Molecules
The structural components of 4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride share similarities with several classes of bioactive compounds:
| Structural Component | Similar Compound Classes | Potential Biological Relevance |
|---|---|---|
| Pyrazine core | Pyrazine-containing drugs (e.g., some antibacterials) | May influence binding to specific biological targets |
| Piperazin-2-one moiety | Cyclic amide-containing pharmaceuticals | Could affect metabolic stability and receptor interactions |
| Aminomethyl group | Common in drugs targeting CNS receptors | May serve as a hydrogen bond donor in target binding |
The presence of these structural features suggests potential for biological activity, though specific activities would need to be determined through experimental testing .
| Research Area | Potential Investigation |
|---|---|
| Structure-Activity Relationships | Systematic modification of structural components to optimize biological activity |
| Physicochemical Profiling | Detailed characterization of solubility, stability, and pKa values |
| Binding Studies | Evaluation of interactions with potential biological targets |
| Synthetic Optimization | Development of efficient and scalable synthetic routes |
Analytical Considerations
Identification and Characterization
For analytical purposes, 4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride can be characterized using:
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
¹H NMR would show characteristic signals for the methyl group, methylene protons, and aromatic pyrazine protons
-
¹³C NMR would display signals for the carbonyl carbon, methyl carbon, and aromatic carbons
-
-
Mass Spectrometry
-
The parent ion [M+H]⁺ would appear at m/z 222.14 for the free base
-
Fragment ions would likely include those resulting from cleavage at the C-N bonds
-
-
Infrared Spectroscopy
-
Characteristic absorption bands for the C=O stretching of the amide group
-
N-H stretching bands from the primary amine and secondary amide
-
-
X-ray Crystallography
-
Would provide definitive three-dimensional structural information if suitable crystals can be grown
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume